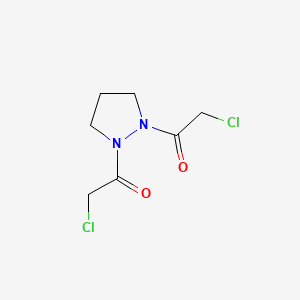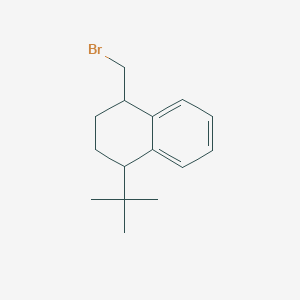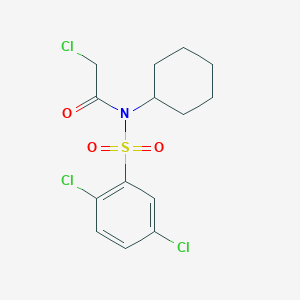
2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide is an organic compound characterized by its complex structure, which includes a cyclohexyl group, a dichlorobenzene sulfonyl group, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the chlorination of N-cyclohexylacetamide, followed by the introduction of the 2,5-dichlorobenzene-1-sulfonyl group through a sulfonylation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing reaction times and minimizing the use of hazardous reagents to ensure safety and environmental compliance.
化学反应分析
Types of Reactions
2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The acetamide group can undergo hydrolysis in the presence of acids or bases, resulting in the formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives, while oxidation reactions can produce sulfonic acids or other oxidized products.
科学研究应用
2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism by which 2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Chloro-N,N-dicyclohexylacetamide: This compound shares a similar acetamide structure but lacks the dichlorobenzene sulfonyl group.
2-Chloro-N-cyclohexyl-5-nitrobenzamide: This compound has a nitrobenzene group instead of the dichlorobenzene sulfonyl group.
Uniqueness
2-Chloro-N-cyclohexyl-N-(2,5-dichlorobenzene-1-sulfonyl)acetamide is unique due to the presence of both the cyclohexyl and dichlorobenzene sulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and industrial uses.
属性
CAS 编号 |
88522-28-5 |
|---|---|
分子式 |
C14H16Cl3NO3S |
分子量 |
384.7 g/mol |
IUPAC 名称 |
2-chloro-N-cyclohexyl-N-(2,5-dichlorophenyl)sulfonylacetamide |
InChI |
InChI=1S/C14H16Cl3NO3S/c15-9-14(19)18(11-4-2-1-3-5-11)22(20,21)13-8-10(16)6-7-12(13)17/h6-8,11H,1-5,9H2 |
InChI 键 |
SYVHIPBYDIZICM-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N(C(=O)CCl)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


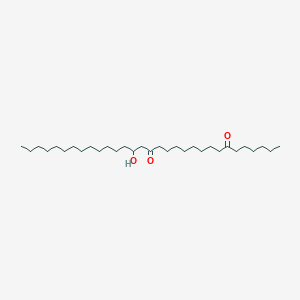
![N-[2-(2-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14393639.png)
![2-[2,3-Dichloro-4-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B14393641.png)
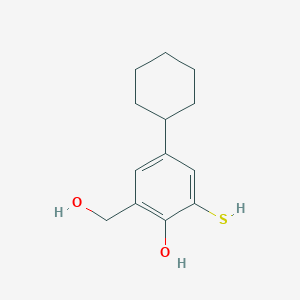
![4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol](/img/structure/B14393664.png)


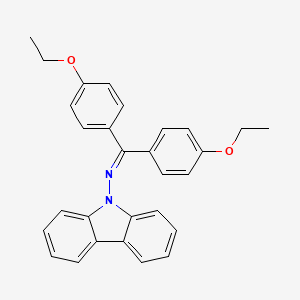
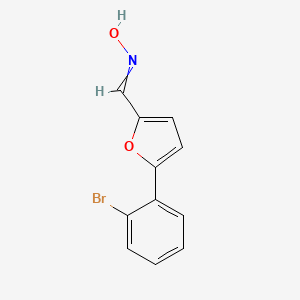
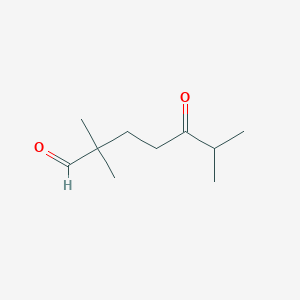
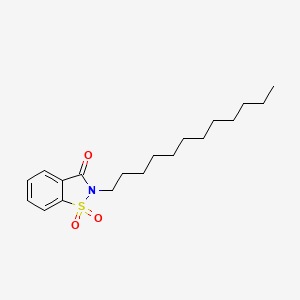
![(3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one](/img/structure/B14393689.png)
